Cas no 725728-41-6 (L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-)

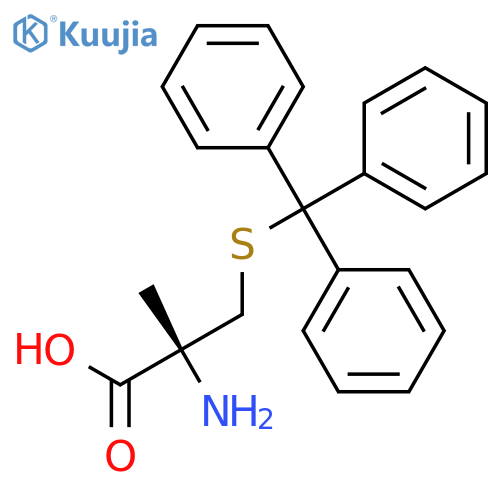

725728-41-6 structure

商品名:L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-

L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- 化学的及び物理的性質

名前と識別子

-

- L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-

- (R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid

- MFCD20271046

- CS-0162192

- 725728-41-6

- (R)-2-Amino-2-methyl-3-(tritylthio)propanoicacid

- (2R)-2-amino-2-methyl-3-tritylsulfanylpropanoic acid

- D81281

- BS-45984

- 2-Methyl-S-trityl-L-cysteine

- beta-Me-Cys(Trt)-OH

-

- インチ: InChI=1S/C23H23NO2S/c1-22(24,21(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17,24H2,1H3,(H,25,26)/t22-/m0/s1

- InChIKey: RBYOBJVKEXOCNP-QFIPXVFZSA-N

- ほほえんだ: CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 377.14495015g/mol

- どういたいしつりょう: 377.14495015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1228618-100mg |

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid |

725728-41-6 | 97% | 100mg |

$111.0 | 2025-02-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R39700-100mg |

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid |

725728-41-6 | 97% | 100mg |

¥557.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ982-200mg |

L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- |

725728-41-6 | 97% | 200mg |

3028.0CNY | 2021-07-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ982-50mg |

L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- |

725728-41-6 | 97% | 50mg |

1211.0CNY | 2021-07-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R39700-1g |

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid |

725728-41-6 | 97% | 1g |

¥2553.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R39700-250mg |

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid |

725728-41-6 | 97% | 250mg |

¥946.0 | 2024-07-19 | |

| Ambeed | A1228618-50mg |

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid |

725728-41-6 | 97% | 50mg |

$53.0 | 2024-05-28 | |

| 1PlusChem | 1P01KKK6-50mg |

(R)-2-Amino-2-methyl-3-(tritylthio)propanoicacid |

725728-41-6 | 97% | 50mg |

$53.00 | 2024-04-21 | |

| abcr | AB563711-250mg |

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid; . |

725728-41-6 | 250mg |

€262.20 | 2024-04-16 | ||

| Aaron | AR01KKSI-250mg |

(R)-2-Amino-2-methyl-3-(tritylthio)propanoicacid |

725728-41-6 | 97% | 250mg |

$132.00 | 2025-02-11 |

L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

725728-41-6 (L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:725728-41-6)L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-

清らかである:99%

はかる:1g

価格 ($):345.0